molecular formula C23H24N2O4 B3001984 ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate CAS No. 862813-62-5

ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate

Cat. No.: B3001984
CAS No.: 862813-62-5
M. Wt: 392.455
InChI Key: ZUHOYNGVXZNXHG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a synthetic indole derivative designed for pharmaceutical and biochemical research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in numerous clinically significant molecules . This particular compound features a complex structure that integrates a 2-methylindole unit, a p-tolyl group, and an ethyl ester propanoate chain, making it a valuable intermediate for the synthesis of novel bioactive compounds. Researchers can explore its potential across various applications, including as a precursor for developing new antiviral, anti-inflammatory, or anticancer agents, given the established broad-spectrum biological potential of indole derivatives . Its mechanism of action and specific research value are areas of active investigation, often involving studies on receptor binding affinity and enzymatic inhibition. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-4-29-20(26)13-19(16-11-9-14(2)10-12-16)25-23(28)22(27)21-15(3)24-18-8-6-5-7-17(18)21/h5-12,19,24H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHOYNGVXZNXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate, a complex organic compound with the CAS number 862813-62-5, exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety , a p-tolyl group , and an ethyl ester , contributing to its diverse biological activities. Its molecular formula is C23H26N2O4C_{23}H_{26}N_{2}O_{4} with a molecular weight of approximately 394.46 g/mol. The presence of the indole structure is particularly noteworthy, as indole derivatives are known for their wide-ranging pharmacological effects.

Antitumor Activity

Research indicates that compounds containing indole structures, including this compound, may exhibit antitumor properties . For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including colorectal and lung cancers. A study highlighted that certain indole-based acetamides demonstrated significant cytotoxicity against solid tumors, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound's biological activity may also include enzyme inhibition , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study evaluating various substituted acetamides, it was found that modifications to the indole ring significantly impacted the inhibitory potency against BChE, with some derivatives showing IC50 values as low as 19.60 μM . This suggests that this compound might be explored for neuroprotective applications.

Antimicrobial Properties

Indole derivatives have also been associated with antimicrobial activity . Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound could possess similar properties worthy of further investigation.

Synthesis Methods

The synthesis of this compound can be approached through several methods involving the reaction of indole derivatives with acetic anhydride or related acetamides. A typical synthetic route involves:

  • Formation of the Indole Derivative : The starting material is reacted with oxalyl chloride to form an acetamide.
  • Coupling Reaction : The acetamide is then coupled with p-tolyl propanoate under appropriate conditions to yield the final product.

Comparative Analysis of Similar Compounds

The following table summarizes several compounds structurally related to this compound and their key features:

Compound NameCAS NumberKey Features
Methyl 2-amino-3-phenylpropanoate5619-07-8Simple phenyl substitution
(R)-Methyl 2-amino-3-phenylpropanoate hydrochloride13033-84-6Chiral center influencing activity
(S)-Methyl 2-amino-3-phenylpropanoate2577-90-4Enantiomer with potential differing activity

Case Studies

Several studies have documented the biological activity of indole derivatives:

  • Antitumor Efficacy : A study by Meden et al. demonstrated that modifications on the indole structure significantly affected antitumor efficacy in various models .
  • Neuroprotective Effects : Research indicated that certain derivatives effectively inhibited cholinesterases, suggesting potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing structural variations, physicochemical properties, and functional distinctions:

Compound Name Key Structural Features Molecular Weight (g/mol) Physical State Key Data Reference
Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate (Target) 2-Methylindole, p-tolyl, β-ketoacetamido, ethyl ester 378.4 Not reported CAS: 852368-17-3; SMILES: CCOC(=O)CC(NC(=O)C(=O)c1c[nH]c2ccccc12)c1ccc(C)cc1
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) Phenylindole, acetamido, methyl ester 336.4 Off-white solid Mp: 82–83°C; synthesized via Pd(OAc)₂-catalyzed C–H arylation; characterized by ¹H/¹³C NMR
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Cyclohexenylamino, indole, butyl ester 340.4 Yellow oil [α]²⁵_D = +12.5° (c 0.1, MeOH); ESI-HRMS m/z [M+H]⁺: 341.1863
Ethyl (Z)-3-oxo-2-(2-(tetrahydrofuran-2-yl)hydrazono)-3-(p-tolyl)propanoate (3b) Hydrazono-tetrahydrofuran, p-tolyl, ethyl ester 318.3 Not reported Z-configuration confirmed by NMR; used in visible-light-mediated C–H functionalization studies
Ethyl 3-(2-oxo-1H-indol-3-ylidene)propanoate Indol-3-ylidene, ethyl ester 231.2 Not reported Historical synthesis (1953); used in early indole conjugation studies
Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate m-Tolyl, thioether, dual ethoxy esters 318.4 Not reported CAS: 41022-29-1; purity ≥95%; sulfur atom enhances electronic diversity

Q & A

Q. What are the recommended safety protocols and PPE for handling this compound in laboratory settings?

Based on Safety Data Sheets (SDS), the compound is classified for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319). Required PPE includes:

  • Respiratory protection : P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher concentrations .
  • Skin/eye protection : Chemical-resistant gloves and goggles.
  • Environmental controls : Avoid drainage system contamination. Store in a dry, ventilated area away from heat and light .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

While direct synthesis protocols are not explicitly documented, analogous indole-containing propanoates (e.g., ethyl 3-oxo-3-(4-tolyl)propionate) are synthesized via condensation reactions. For example:

  • Step 1 : Condensation of 3-oxo-3-arylhydrazonopropanals with ethyl cyanoacetate in acetic acid/ammonium acetate yields intermediates .
  • Step 2 : Optimize temperature (e.g., reflux conditions), stoichiometry, and catalysts (e.g., DMDAAC for copolymerization) to enhance yield .
  • Purification : Recrystallization from methanol or ethanol is common .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for byproduct formation?

Byproducts may arise from competing reactions, such as unintended cyclization or oxidation. Strategies include:

  • Kinetic monitoring : Use in situ NMR or HPLC to track intermediate formation.
  • Isolation and characterization : For example, X-ray crystallography confirmed unexpected cyanoacetamide formation in a reaction between indole derivatives and hydroxylamine .
  • Computational modeling : Predict reactive intermediates using DFT to identify competing pathways .

Q. What stability challenges exist under extreme conditions (e.g., high temperature/pH), and how are they mitigated?

Limited stability data are reported, but recommended practices include:

  • Thermal stability : Avoid temperatures >40°C; decomposition products may include toxic fumes (e.g., NOx, CO) .
  • pH sensitivity : Test stability in buffered solutions (pH 3–9) via accelerated aging studies.
  • Incompatible materials : Avoid strong oxidizers (e.g., peroxides) and reactive metals .

Q. How can researchers assess toxicity when experimental data are limited?

  • In silico tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs.
  • In vitro assays : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells) or Ames tests for mutagenicity.
  • Cross-reference SDS : While IARC and ACGIH have not classified this compound as carcinogenic, assume precautionary handling due to skin/eye irritation hazards .

Q. What advanced analytical techniques are critical for resolving spectral ambiguities in characterization?

Key methods include:

TechniqueApplicationExample from Evidence
2D NMR Assign stereochemistryUsed to confirm E/Z isomerism in hydrazone derivatives .
HRMS Verify molecular formulaApplied to synthesized thiazole-propanoic acid analogs .
X-ray crystallography Resolve crystal packingSolved unexpected reaction products (e.g., cyanoacetamide derivatives) .

Q. How can computational modeling predict structure-property relationships for this compound?

  • Docking studies : Screen for binding affinity to indole-targeted receptors (e.g., serotonin receptors).
  • MD simulations : Assess solubility/logP using tools like COSMO-RS .
  • Electronic properties : Calculate HOMO/LUMO gaps to predict reactivity in photochemical studies .

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